![molecular formula C22H18ClN7O3 B2779642 benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-92-5](/img/structure/B2779642.png)
benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18ClN7O3 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to synthesize the current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzo[d][1,3]dioxole moiety linked to a piperazine and a triazolopyrimidine structure. The presence of the 4-chlorophenyl group enhances its pharmacological properties due to increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with derivatives of the benzo[d][1,3]dioxole structure. For instance:
- In vitro Studies : Compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines including HepG2 and HCT116. These values were notably lower than those of the standard drug doxorubicin (IC50 = 7.46 µM for HepG2) .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of the EGFR pathway and induction of apoptosis via mitochondrial pathways, as evidenced by annexin V-FITC assays and cell cycle analyses .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Strains : Tests against Escherichia coli and Staphylococcus aureus indicated significant antimicrobial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Fungal Inhibition : The compound's derivatives have been reported to exhibit antifungal activity against Candida albicans, with MIC values ranging from 12.5 µg/mL to 25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of benzo[d][1,3]dioxole derivatives can be influenced by various structural modifications:
Modification Type | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., Cl, NO2) | Enhance antimicrobial activity |
Bulky hydrophobic groups (e.g., cyano-biphenyl) | Increase potency against certain bacterial strains |
Alterations in the triazole or pyrimidine moieties | Can significantly alter both anticancer and antimicrobial efficacy |
This highlights the importance of SAR studies in optimizing the biological activity of such compounds.
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of biological activities:
- Study on Anticancer Properties : A study involving bis-benzo[d][1,3]dioxol compounds showed that certain derivatives had enhanced cytotoxicity against cancer cells while remaining non-cytotoxic to normal cells .
- Antimicrobial Testing : Another research effort evaluated a series of benzotriazole derivatives linked to pyrazolidinedione moieties for their antimicrobial properties. Some compounds exhibited comparable effectiveness to standard antibiotics .
科学研究应用
Structure and Properties
The compound features a unique structure that combines multiple pharmacophores:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity.
- Triazole and Pyrimidine Rings : These heterocycles are often associated with diverse biological activities including antimicrobial and anticancer properties.
- Piperazine Moiety : Commonly found in various pharmaceuticals, contributing to the compound's receptor binding capabilities.
Recent studies have indicated that derivatives of this compound exhibit promising biological activities:
- Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor growth in preclinical models by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat bacterial infections. Research indicates that similar triazole-containing compounds have demonstrated significant antibacterial activity against resistant strains of bacteria .
- CNS Activity : The piperazine component suggests potential neuroactive properties. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems, making them candidates for treating neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds reveal that modifications to the benzo[d][1,3]dioxole or triazole moieties can significantly impact biological activity. For example:
- Substituents on the chlorophenyl group can enhance potency against specific targets.
- Variations in the piperazine substituent can influence the compound’s pharmacokinetics and receptor affinity .
Case Studies
Several case studies illustrate the therapeutic potential of related compounds:
- A study on a triazole derivative demonstrated a reduction in liver triglyceride levels and inflammation in a mouse model of nonalcoholic steatohepatitis (NASH), highlighting its potential for metabolic disease treatment .
- Another investigation revealed that modifications to the piperazine structure resulted in enhanced binding affinity to serotonin receptors, suggesting applications in treating anxiety and depression .
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c23-15-2-4-16(5-3-15)30-21-19(26-27-30)20(24-12-25-21)28-7-9-29(10-8-28)22(31)14-1-6-17-18(11-14)33-13-32-17/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQGHWYBLIEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。